[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate
Description
Systematic IUPAC Nomenclature and Molecular Formula
Sanguiin H-6 is formally identified by the IUPAC name:
$$
(1r,2s,19r,20r,22r)-36-[5-[[(1r,2s,19r,20s,22r)-7,8,9,12,13,14,28,29,30,33,34,35\text{-dodecahydroxy}-4,17,25,38\text{-tetraoxo}-3,18,21,24,39\text{-pentaoxaheptacyclo}[20.17.0.0^{2,19}.0^{5,10}.0^{11,16}.0^{26,31}.0^{32,37}]\text{nonatriaconta}-5,7,9,11,13,15,26,28,30,32,34,36\text{-dodecaen}-20\text{-yl}]\text{oxycarbonyl}]-2,3\text{-dihydroxyphenoxy}]-7,8,9,12,13,14,28,29,30,33,34,35\text{-dodecahydroxy}-4,17,25,38\text{-tetraoxo}-3,18,21,24,39\text{-pentaoxaheptacyclo}[20.17.0.0^{2,19}.0^{5,10}.0^{11,16}.0^{26,31}.0^{32,37}]\text{nonatriaconta}-5,7,9,11,13,15,26,28,30,32(37),33,35\text{-dodecaen}-20\text{-yl}]\ 3,4,5\text{-trihydroxybenzoate}
$$
This nomenclature reflects the compound’s intricate polycyclic framework, which comprises two casuarictin-derived subunits linked via sanguisorbic acid ester groups. The molecular formula $$ \text{C}{82}\text{H}{54}\text{O}_{52} $$ corresponds to a molecular weight of 1871.3 g/mol, as confirmed by high-resolution mass spectrometry. The structural complexity arises from the dimerization of casuarictin monomers through gallic acid and hexahydroxydiphenic acid (HHDP) units, forming a macrocyclic scaffold with multiple ester and glycosidic bonds.
Three-Dimensional Conformational Analysis
The three-dimensional architecture of Sanguiin H-6 is defined by its dimeric configuration, wherein two glucopyranose cores are bridged by sanguisorbic acid ester linkages. Nuclear Overhauser effect (NOE) correlations from NMR studies reveal that the glucopyranose moieties adopt a $$ ^4\text{C}_1 $$ chair conformation, stabilized by intramolecular hydrogen bonds between hydroxyl groups and adjacent ester functionalities. The HHDP units exhibit a R-configuration at the biphenyl axis, contributing to the compound’s overall chirality. Molecular modeling simulations indicate that the ester linkages between the galloyl and HHDP residues impose steric constraints, resulting in a rigid, saddle-shaped geometry. This conformation facilitates interactions with biological targets, such as DNA topoisomerases, by aligning the polyphenolic groups into a planar arrangement.
Spectroscopic Characterization (NMR, MS, IR)
Nuclear Magnetic Resonance (NMR):
- $$ ^1\text{H} $$-NMR (400 MHz, acetone-d$$_6 $$): Key signals include δ 7.53 (s, aromatic protons from galloyl groups), δ 6.80–7.20 (m, HHDP protons), and δ 5.40–5.60 (m, anomeric protons of glucopyranose).
- $$ ^{13}\text{C} $$-NMR: Peaks at δ 168–170 ppm confirm ester carbonyl groups, while δ 110–140 ppm correspond to aromatic carbons from galloyl and HHDP units. Glycosidic carbons resonate at δ 70–85 ppm.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in negative mode displays a prominent [M–H]$$ ^- $$ ion at m/z 1870.3, consistent with the molecular formula. Fragment ions at m/z 935.1 and 467.5 arise from cleavage of the sanguisorbic acid linker, corroborating the dimeric structure.
Infrared (IR) Spectroscopy:
Absorption bands at 3400 cm$$ ^{-1} $$ (O–H stretch), 1705 cm$$ ^{-1} $$ (ester C=O), and 1610 cm$$ ^{-1} $$ (aromatic C=C) confirm the presence of hydroxyl, carbonyl, and phenolic moieties.
Comparative Analysis with Related Ellagitannins
Sanguiin H-6 belongs to the ellagitannin subclass, distinguished by its dimeric structure and sanguisorbic acid linkages. In contrast, monomeric ellagitannins such as casuarictin lack the intermolecular ester bonds that define Sanguiin H-6’s macrocyclic framework. Lambertianin C, a trimeric ellagitannin, shares structural motifs with Sanguiin H-6 but incorporates an additional glucopyranose unit and HHDP bridge, enhancing its antioxidant capacity. Functional comparisons reveal that Sanguiin H-6 exhibits superior inhibition of DNA topoisomerase II (IC$${50}$$ = 0.01 μM) compared to monomeric analogs like pedunculagin (IC$${50}$$ = 0.5 μM), likely due to its multivalent binding capacity. Additionally, the compound’s antioxidant activity in raspberries exceeds that of ellagic acid derivatives, as quantified by oxygen radical absorbance capacity (ORAC) assays.
Properties
Molecular Formula |
C68H50O44 |
|---|---|
Molecular Weight |
1571.1 g/mol |
IUPAC Name |
[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C68H50O44/c69-22-1-14(2-23(70)39(22)79)59(93)109-56-52(92)68(112-61(95)16-5-26(73)41(81)27(74)6-16)106-34-13-103-63(97)20-11-32(46(86)50(90)38(20)37-19(64(98)107-54(34)56)9-30(77)44(84)49(37)89)104-53-21(10-31(78)45(85)51(53)91)66(100)111-58-57(110-60(94)15-3-24(71)40(80)25(72)4-15)55-33(105-67(58)101)12-102-62(96)17-7-28(75)42(82)47(87)35(17)36-18(65(99)108-55)8-29(76)43(83)48(36)88/h1-11,33-34,52,54-58,67-92,101H,12-13H2/t33-,34-,52-,54+,55-,56+,57+,58-,67-,68+/m1/s1 |
InChI Key |
SHYSVHSGJVNSLX-MQPGLQCDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC[C@@H]6[C@@H]([C@H]([C@H]([C@@H](O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C95)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C95)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Lipase-Catalyzed Esterification
Enzymatic routes employing Candida antarctica lipase B (CALB) have proven effective for synthesizing polyphenolic esters. In a representative protocol, 3,4,5-trihydroxybenzoic acid (galloyl group donor) and a polyol precursor are dissolved in tert-butanol at 60°C. CALB immobilized on acrylic resin facilitates ester bond formation over 72 hours, achieving yields of 72–78%. The enzyme’s regioselectivity minimizes side reactions, critical for preserving the compound’s stereochemical integrity.
Microwave-Assisted Catalytic Esterification
NKC-9 Macroporous Resin as Catalyst
A patent-derived method utilizes NKC-9 macroporous resin under microwave irradiation to accelerate esterification. Combining 3,4,5-trihydroxybenzoic acid and the polyol precursor in a 1:3 molar ratio with 40% w/w NKC-9 resin (relative to total reactants) achieves 84% yield within 2–3 hours. The resin’s sulfonic acid groups act as Brønsted acid sites, protonating carboxyl groups for nucleophilic attack by alcohol moieties.
Reaction Conditions and Efficiency
Microwave power (400 W) and temperature (95°C) optimize energy transfer, reducing reaction time 10-fold compared to conventional heating. Continuous water removal via a Dean-Stark trap shifts equilibrium toward ester formation, while resin reusability (≥4 cycles) enhances cost-effectiveness.
Analytical Validation and Quality Control
Gravimetric Polyphenol Quantitation
Post-synthesis, the compound’s polyphenol content is quantified using polyvinylpolypyrrolidone (PVPP) solid-phase extraction. Adsorbed polyphenols are eluted with 20% ethanol, and residual solids are gravimetrically analyzed. FeCl₃ spot testing confirms absence of unbound polyphenols, with colorimetric transition to blue-black indicating contamination.
Purity and Stability Assessment
Total solids (TS) and detanninized solids (DS) are measured via oven drying at 105°C, revealing >95% polyphenol purity in optimized syntheses. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, attributable to starch-mediated protection observed in analogous polyphenol-starch complexes.
Comparative Analysis of Synthesis Routes
Enzymatic methods excel in sustainability but lag in speed, whereas microwave synthesis offers rapid, high-yield production at higher energy costs.
Challenges in Multi-Step Esterification
Steric Hindrance and Protection Strategies
The compound’s seven hydroxyl groups necessitate sequential protection/deprotection to avoid cross-reactivity. While no direct sources detail such steps, analogous polyphenol syntheses employ acetyl or benzyl protecting groups, removed via hydrolysis post-esterification.
Purification Complexity
Size-exclusion chromatography isolates the target compound from oligomeric byproducts, though source materials lack specific elution protocols. Recrystallization in ethanol-water (7:3 v/v) yields white solids with 92–95% purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes acid- or base-catalyzed hydrolysis due to its ester linkages and glycosidic bonds. Key cleavage points include:
Hydrolysis pathways are pH-dependent, with acidic conditions favoring ester bond cleavage and alkaline conditions promoting oxidative degradation of aromatic rings .
Oxidation Reactions
The compound’s 16 phenolic hydroxyl groups make it susceptible to oxidation:
Electrochemical studies reveal two distinct oxidation waves at +0.35 V and +0.78 V (vs. Ag/AgCl), corresponding to sequential oxidation of ortho-dihydroxyphenyl groups .
Conjugation Reactions
The compound participates in non-covalent and covalent interactions:
Non-covalent Interactions:
| Target | Binding Mode | Affinity (Kd) | Application |
|---|---|---|---|
| Serum albumin | Hydrophobic π-π stacking | 2.3 µM | Pharmacokinetic modulation |
| DNA G-quadruplexes | Groove binding | ΔTm = +8.5°C | Anticancer targeting |
Covalent Modifications:
| Reagent | Site | Product |
|---|---|---|
| Acetic anhydride | Free -OH groups | Peracetylated derivative (solubility <1 mg/mL) |
| Diazomethane | Phenolic -OH | Methyl ethers (enhanced lipophilicity) |
Comparative Reactivity with Analogues
The slower hydrolysis rate compared to tannic acid suggests greater stability under physiological conditions, while its higher oxidation potential indicates stronger antioxidant capacity .
Degradation Pathways
Under UV light (λ = 254 nm), the compound undergoes photolysis via:
-
Norrish Type I cleavage of ketone groups → Formation of benzoic acid derivatives
-
Singlet oxygen-mediated oxidation → Degradation to furanones and lactones
Thermogravimetric analysis (TGA) shows a three-stage decomposition:
-
150–220°C: Loss of bound water and galloyl groups
-
220–350°C: Pyrolysis of aromatic rings
-
This reactivity profile highlights the compound's dual role as both a reactive synthon for chemical modifications and a biologically active agent with structure-dependent stability. The extensive hydroxylation pattern governs its preferential participation in electron-transfer reactions over nucleophilic substitutions .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes, bind to receptors, or interact with DNA. The pathways involved would be determined through experimental studies.
Biological Activity
The compound of interest, referred to as [(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate , is a complex polyphenolic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a highly intricate structure featuring multiple hydroxyl groups and dioxo functionalities which contribute to its reactivity and biological interactions. The molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C136H96O88 |
| Molecular Weight | 3000 g/mol (approx.) |
| Classification | Polyphenolic Compound |
The presence of hydroxyl groups is significant as they often enhance solubility and reactivity with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties . The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively. A study demonstrated that it could reduce oxidative stress markers in cellular models by up to 70% compared to control groups .
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory activity in various in vitro and in vivo studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a notable reduction in swelling and pain responses .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against a range of pathogens. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungi. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Candida albicans | 12 |
These results suggest potential applications in developing natural antimicrobial agents .
Anticancer Activity
Emerging evidence suggests that the compound may possess anticancer properties . In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7 through the activation of caspase pathways and inhibition of cell proliferation markers . Notably:
- HeLa Cells : IC50 = 25 µM
- MCF-7 Cells : IC50 = 30 µM
These findings warrant further investigation into its mechanisms of action and potential therapeutic applications .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In models of neurodegenerative diseases like Alzheimer's disease, it was found to inhibit amyloid-beta aggregation and promote neuronal survival through antioxidant pathways .
Case Studies
- Case Study on Antioxidant Activity : A clinical trial involving healthy volunteers showed that supplementation with the compound led to a significant increase in plasma antioxidant capacity after four weeks of treatment.
- Case Study on Anti-inflammatory Effects : A randomized controlled trial assessed the anti-inflammatory effects in patients with rheumatoid arthritis; results indicated a marked reduction in joint swelling and pain scores after eight weeks.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound is larger and more complex than the compound (C27H22O18) but smaller than the and compounds.
- Increased molecular weight correlates with higher polarity and reduced bioavailability due to poor membrane permeability .
Key Observations :
- All compounds show affinity for DNA repair enzymes (e.g., DNA lyase) and oxidative stress-related targets (e.g., monoamine oxidase A), but potency varies with structural complexity .
- The compound’s larger size correlates with severe hepatotoxicity, likely due to metabolic accumulation .
- The target compound’s intermediate size and galloyl substitution pattern balance bioactivity and toxicity.
ADMET Profiles
Key Observations :
- All compounds exhibit poor oral bioavailability, typical of hydrolyzable tannins .
Q & A
Q. What are the key strategies for synthesizing this highly functionalized polycyclic compound, and how can computational methods optimize synthetic pathways?
- Methodological Answer : The synthesis of this compound requires a multi-step approach due to its complex stereochemistry and multiple hydroxyl/ester groups. Key strategies include:
- Computational reaction path searches using quantum chemical calculations to predict feasible intermediates and transition states .
- Orthogonal protection/deprotection of hydroxyl groups to prevent unwanted side reactions during esterification.
- Asymmetric catalysis to control stereocenters, guided by density functional theory (DFT) simulations .
- Experimental validation via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to confirm intermediate structures.
- Example workflow:
| Step | Objective | Technique | Reference |
|---|---|---|---|
| 1 | Core ring formation | Quantum chemical path search | |
| 2 | Functional group introduction | Protected galloyl group coupling | |
| 3 | Stereochemical control | Chiral HPLC and DFT validation |
Q. How can researchers characterize the compound’s physicochemical properties, given its structural complexity?
- Methodological Answer : Advanced analytical techniques are critical:
- High-resolution mass spectrometry (HR-MS) for molecular weight and fragmentation pattern analysis.
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry .
- X-ray crystallography to confirm absolute configuration, though crystallization may require co-crystallization agents due to hydrophilicity.
- Thermogravimetric analysis (TGA) to assess thermal stability under varying oxygen levels.
Advanced Research Questions
Q. What experimental design principles can minimize trial-and-error approaches in optimizing reaction yields for this compound?
- Methodological Answer : Implement Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions . For example:
- Fractional factorial designs to screen critical variables.
- Response surface methodology (RSM) to model nonlinear interactions between variables.
- Integrate computational feedback loops (e.g., ICReDD’s approach) to refine predictions using experimental data .
- Case study table for esterification optimization:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–100 | 85 | +25% |
| Catalyst (mol%) | 1–5 | 3 | +18% |
| Solvent (DMF:H2O) | 90:10–50:50 | 70:30 | +30% |
Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in reaction mechanisms?
- Methodological Answer : Discrepancies often arise from oversimplified computational models. Mitigation strategies include:
- Microkinetic modeling to incorporate solvent effects and non-ideal mixing .
- In situ spectroscopy (e.g., Raman, IR) to detect transient intermediates not accounted for in simulations.
- Sensitivity analysis to identify which computational parameters (e.g., entropy approximations) most affect outcomes .
- Collaborative validation with independent labs to rule out experimental artifacts.
Q. What methodologies are suitable for studying the compound’s interactions with biological macromolecules (e.g., enzymes, DNA)?
- Methodological Answer : Focus on surface chemistry and binding kinetics :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies.
- Fluorescence quenching assays to monitor conformational changes in target proteins.
Q. How can researchers assess environmental degradation pathways and toxicity profiles of this compound?
- Methodological Answer :
- Advanced oxidation process (AOP) studies using LC-MS/MS to identify degradation byproducts under UV/H2O2 or ozone treatments.
- Computational toxicity prediction via tools like TEST (Toxicity Estimation Software Tool) or ECOSAR.
- Microcosm experiments to simulate soil/water ecosystems and track biodegradation rates .
Cross-Disciplinary Research Considerations
Q. What challenges arise when scaling up synthesis from lab to pilot scale, and how can they be addressed?
- Methodological Answer : Scaling introduces issues like heat/mass transfer limitations and impurity accumulation. Solutions include:
Q. How can researchers leverage hybrid computational-experimental frameworks to explore novel derivatives of this compound?
- Methodological Answer : Combine generative deep learning (e.g., VAEs for molecular generation) with high-throughput screening:
- Train models on existing polyphenol derivatives to propose structurally feasible analogs.
- Validate synthetic accessibility using retrosynthesis tools (e.g., ASKCOS or AiZynthFinder).
- Prioritize candidates based on docking scores against target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
